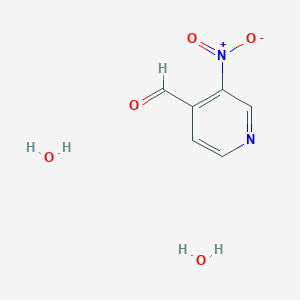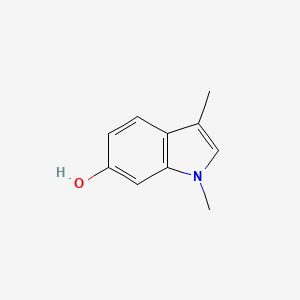
1,3-dimetil-1H-indol-6-ol
Descripción general
Descripción
1,3-dimethyl-1H-indol-6-ol is a compound with the CAS Number: 1550823-22-7 . It has a molecular weight of 161.2 . The IUPAC name for this compound is 1,3-dimethyl-1H-indol-6-ol .
Molecular Structure Analysis
The InChI code for 1,3-dimethyl-1H-indol-6-ol is 1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups attached to the indole ring at positions 1 and 3, and a hydroxyl group at position 6.Physical And Chemical Properties Analysis
1,3-dimethyl-1H-indol-6-ol is a powder at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados de “1,3-dimetil-1H-indol-6-ol” se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra la influenza A y otros virus. El andamiaje de indol se une con alta afinidad a múltiples receptores, lo cual es beneficioso para desarrollar nuevos agentes antivirales .
Aplicaciones Antiinflamatorias
Los derivados del indol, incluido “this compound”, son conocidos por poseer actividades antiinflamatorias. Estos compuestos pueden interferir con las vías inflamatorias, proporcionando una base para el desarrollo de nuevos fármacos antiinflamatorios .
Aplicaciones Antitumorales
La estructura del indol es prevalente en compuestos con actividades anticancerígenas. Los derivados de “this compound” pueden diseñarse para dirigirse a líneas celulares cancerosas específicas, ofreciendo potencial como agentes quimioterapéuticos .
Aplicaciones Antioxidantes
Los compuestos del indol exhiben propiedades antioxidantes, las cuales son cruciales para proteger las células del estrés oxidativo. Esta característica de “this compound” puede aprovecharse en el desarrollo de tratamientos para enfermedades causadas por daño oxidativo .
Aplicaciones Antimicrobianas
La actividad antimicrobiana de los derivados del indol hace que “this compound” sea un candidato para la síntesis de nuevos fármacos antimicrobianos. Estos compuestos pueden ser efectivos contra una variedad de patógenos bacterianos y fúngicos .
Aplicaciones Antidiabéticas
La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el manejo de la diabetes. “this compound” puede contribuir al descubrimiento de nuevos medicamentos antidiabéticos al afectar el metabolismo de la glucosa o la sensibilidad a la insulina .
Aplicaciones Antimaláricas
Los derivados del indol se han explorado por sus efectos antimaláricos. La capacidad de “this compound” para inhibir el crecimiento de las especies de Plasmodium puede conducir a nuevas opciones terapéuticas para el tratamiento de la malaria .
Aplicaciones Neuroprotectoras
“this compound” tiene potencial en la neuroprotección, ofreciendo posiblemente beneficios en enfermedades neurodegenerativas. Su capacidad para modular los sistemas de neurotransmisores podría ser vital en el tratamiento de afecciones como la enfermedad de Alzheimer y Parkinson .
Cada una de estas aplicaciones demuestra la versatilidad de “this compound” en la investigación científica y su potencial para contribuir significativamente a varios campos de la medicina. La estructura principal del indol proporciona un andamiaje para numerosas actividades farmacológicas, lo que lo convierte en un objetivo valioso para el desarrollo de fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1,3-dimethyl-1h-indol-6-ol, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets of 1,3-dimethyl-1H-indol-6-ol.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of 1,3-dimethyl-1H-indol-6-ol.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1,3-dimethyl-1H-indol-6-ol may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .
Cellular Effects
1,3-Dimethyl-1H-indol-6-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethyl-1H-indol-6-ol involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound’s effects on gene expression are mediated through its interaction with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-1H-indol-6-ol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can exhibit both immediate and delayed effects on cellular processes, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-1H-indol-6-ol in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have reported threshold effects, where the compound’s efficacy and safety are influenced by the administered dose .
Metabolic Pathways
1,3-Dimethyl-1H-indol-6-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can result in the formation of active or inactive metabolites, which can further modulate its biological activity .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-1H-indol-6-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .
Subcellular Localization
1,3-Dimethyl-1H-indol-6-ol exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
1,3-dimethylindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOBXKAHMQCDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)


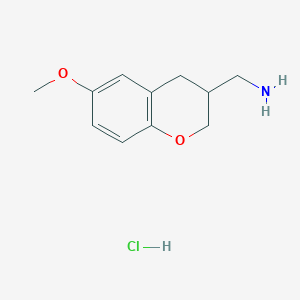

![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)
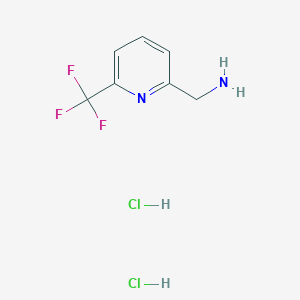


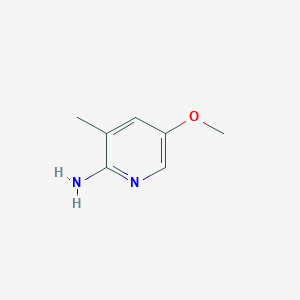
![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)
